molecular formula C11H15NO3 B12626684 Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- CAS No. 920277-23-2

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-

Cat. No.: B12626684
CAS No.: 920277-23-2
M. Wt: 209.24 g/mol
InChI Key: HRJKQWCNQJAYRH-HTLJXXAVSA-N
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Description

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]-: is a compound with the chemical formula C₁₁H₁₅NO₃ . It is a derivative of benzamide, characterized by the presence of a hydroxy group and a hydroxymethyl group attached to the propyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient.

Industrial Production Methods: In industrial settings, the production of benzamide derivatives often involves the use of solid acid catalysts, which provide active sites for the synthesis. The advantages of this method include low reaction times, high yields, and eco-friendly processes .

Chemical Reactions Analysis

Types of Reactions: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the benzamide structure.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include carboxylic acids, amines, alcohols, and various substituted benzamides .

Scientific Research Applications

Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Benzamide derivatives are explored for their therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and polymers

Mechanism of Action

The mechanism of action of Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may act on neurotransmitter receptors in the brain, influencing neurological functions .

Comparison with Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    Salicylamide: An analgesic and antipyretic compound.

    Procainamide: An antiarrhythmic agent used in the treatment of cardiac arrhythmias.

    Moclobemide: An antidepressant that inhibits monoamine oxidase A.

Uniqueness: Benzamide, N-[(1S)-2-hydroxy-1-(hydroxymethyl)propyl]- stands out due to its unique structural features, such as the presence of hydroxy and hydroxymethyl groups. These functional groups contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

920277-23-2

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

N-[(2S)-1,3-dihydroxybutan-2-yl]benzamide

InChI

InChI=1S/C11H15NO3/c1-8(14)10(7-13)12-11(15)9-5-3-2-4-6-9/h2-6,8,10,13-14H,7H2,1H3,(H,12,15)/t8?,10-/m0/s1

InChI Key

HRJKQWCNQJAYRH-HTLJXXAVSA-N

Isomeric SMILES

CC([C@H](CO)NC(=O)C1=CC=CC=C1)O

Canonical SMILES

CC(C(CO)NC(=O)C1=CC=CC=C1)O

Origin of Product

United States

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